molecular formula C19H22N2O2S B2752389 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide CAS No. 1396805-33-6

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide

Cat. No.: B2752389
CAS No.: 1396805-33-6
M. Wt: 342.46
InChI Key: NSVYIDOKOFNMRG-UHFFFAOYSA-N
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Description

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a propargylamine (but-2-yn-1-yl) backbone substituted with a benzyl(methyl)amino group. The compound combines a sulfonamide moiety, known for its hydrogen-bonding capacity and metabolic stability, with a tertiary amine-linked alkyne chain. However, specific biological data for this compound remain unreported in publicly available literature.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(16-18-10-4-2-5-11-18)15-9-8-14-20-24(22,23)17-19-12-6-3-7-13-19/h2-7,10-13,20H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVYIDOKOFNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide typically involves multi-step reactions. One common method includes the alkylation of benzylamine with propargyl bromide, followed by the introduction of a sulfonamide group through a reaction with phenylmethanesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar sulfonamide compounds have shown selective cytotoxicity against various tumor cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study:
A study focusing on sulfonamide derivatives demonstrated that modifications to the benzyl group could enhance anticancer activity. The compound exhibited significant inhibition of cell growth in breast cancer cell lines, indicating its potential for further development as a therapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit broad-spectrum antibacterial effects, potentially due to their ability to interfere with bacterial folate synthesis.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamideE. coli32 µg/mL
Similar Sulfonamide AS. aureus16 µg/mL
Similar Sulfonamide BP. aeruginosa64 µg/mL

This table illustrates the comparative effectiveness of various compounds, showcasing the potential of this compound as an antimicrobial agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes, which can be leveraged in treating conditions such as glaucoma and certain types of edema.

Mechanism Insight:
The inhibition of these enzymes can lead to decreased production of bicarbonate ions, thus affecting fluid balance and pressure within ocular tissues .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the but-2-yn-1-yne derivative.
  • Introduction of the benzyl(methyl)amino group via nucleophilic substitution.
  • Attachment of the phenylmethanesulfonamide moiety through coupling reactions.

Synthesis Example:
A detailed synthetic route includes starting from commercially available precursors, followed by selective reactions under controlled conditions to yield the target compound with high purity and yield .

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its hybrid architecture:

  • Propargylamine chain : Introduces rigidity and alkyne reactivity.
  • Benzyl(methyl)amino substituent: Increases lipophilicity and modulates steric effects.

Comparison Table 1: Structural and Functional Group Analysis

Compound Name Key Functional Groups Backbone Structure Notable Substituents
N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide Sulfonamide, tertiary amine, alkyne But-2-yn-1-yl Benzyl(methyl)amino, phenylmethyl
10-C10 (from ) Tetrahydroacridine, dimethylamine, bromide Decan-1-aminium bromide Isoxazole, tetrahydroacridin-9-yl
Schiff base compound (from ) Schiff base (imine), phenol, methoxy Benzyl-phenyl linkage 2-Hydroxy-5-methoxybenzylidene

Key Observations :

  • The sulfonamide in the target compound contrasts with the tetrahydroacridine (cholinesterase-binding motif) in 10-C10 and the Schiff base (metal-chelating capability) in ’s compound .
  • The alkyne chain in the target compound introduces rigidity, whereas 10-C10’s decan-1-aminium chain offers flexibility for membrane interaction.

Physicochemical and Crystallographic Properties

  • Target compound : Predicted to exhibit moderate solubility in polar aprotic solvents (due to sulfonamide) and π-π stacking from aromatic rings.
  • 10-C10 : As a quaternary ammonium salt, it likely has high water solubility and crystallizes as a bromide salt .
  • Schiff base compound : Crystal structure reveals a V-shaped conformation (78.11° dihedral angle between benzene rings) and O–H⋯N hydrogen bonding, enhancing stability .

Comparison Table 3: Physicochemical Properties

Compound Name Solubility Profile Crystal Packing Features Hydrogen Bonding
This compound Moderate in DMSO/DMF Likely π-π stacking Sulfonamide N–H⋯O/N
10-C10 High in water Ionic lattice (bromide counterion) Minimal (quaternary ammonium)
Schiff base compound Low in water, high in DCM π-π stacking, tight b-axis packing O–H⋯N intermolecular bonds

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O3S, with a molecular weight of 337.44 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the field of drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide moieties often act as inhibitors of various enzymes. For example, they can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which plays a significant role in cellular metabolism and signaling pathways .
  • Cell Membrane Permeability : Structural modifications can enhance the cell membrane permeability of sulfonamide derivatives, facilitating their uptake into cells and increasing their efficacy against target enzymes or pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
SK228A549 (Lung Cancer)0.20 - 2.58Induction of apoptosis via caspase activation
Compound XMDA-MB-231 (Breast Cancer)11Inhibition of FAK/Paxillin pathway
Compound YLNCaP (Prostate Cancer)48Specificity towards cancer cells

These findings suggest that derivatives of the compound may induce apoptosis and inhibit tumor growth through various pathways, including disruption of critical signaling cascades.

Case Studies

  • Study on NAMPT Inhibition : A study demonstrated that sulfonamide derivatives could effectively inhibit NAMPT activity, leading to reduced NAD+ levels in cancer cells. This reduction was associated with increased apoptosis and decreased cell proliferation in vitro .
  • Cell Line Sensitivity : Another study assessed the sensitivity of different cancer cell lines to sulfonamide compounds. The results indicated that certain modifications to the benzyl group significantly enhanced the cytotoxicity against solid tumors while sparing normal cells, suggesting a favorable therapeutic index .

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